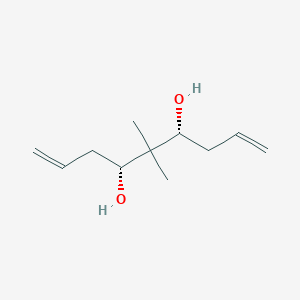![molecular formula C19H23N B14187911 4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline CAS No. 925982-91-8](/img/structure/B14187911.png)
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline typically involves multi-step organic reactions. One common method includes the alkylation of aniline with 3,3-dimethyl-1-(4-methylphenyl)but-1-ene under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the aliphatic chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce more saturated hydrocarbons.
Applications De Recherche Scientifique
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism may vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dimethyl-4-(4-methylphenyl)1-butene
- 1-(2,2-Dimethyl-3-buten-1-yl)-4-methylbenzene
Uniqueness
4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline is unique due to its specific structural features, which confer distinct chemical properties and reactivity compared to similar compounds. Its combination of aromatic and aliphatic components makes it versatile for various applications.
Propriétés
Numéro CAS |
925982-91-8 |
|---|---|
Formule moléculaire |
C19H23N |
Poids moléculaire |
265.4 g/mol |
Nom IUPAC |
4-[3,3-dimethyl-1-(4-methylphenyl)but-1-enyl]aniline |
InChI |
InChI=1S/C19H23N/c1-14-5-7-15(8-6-14)18(13-19(2,3)4)16-9-11-17(20)12-10-16/h5-13H,20H2,1-4H3 |
Clé InChI |
JMUUEGMXGAHQKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=CC(C)(C)C)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Aminomethyl)-4-(ethanesulfonyl)phenyl]pentanamide](/img/structure/B14187832.png)
![1h-Indolo[3,2-e][1]benzazocine](/img/structure/B14187837.png)
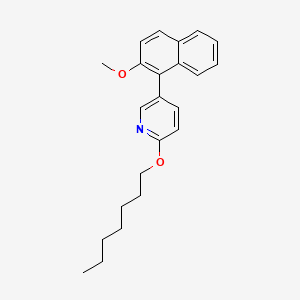
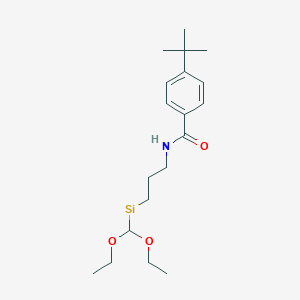
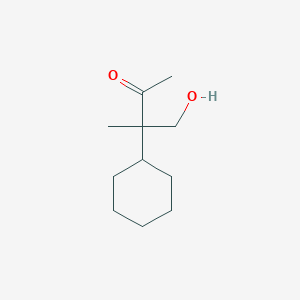

![1,2,3,4-Tetraphenyl-5-silaspiro[4.4]nona-1,3,7-triene](/img/structure/B14187874.png)
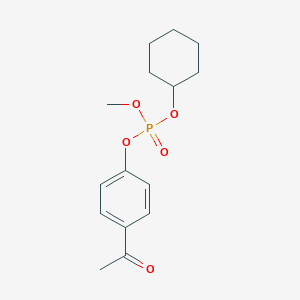
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-(4-methyl-1-piperazinyl)-1-(3-pyridinylsulfonyl)-](/img/structure/B14187885.png)
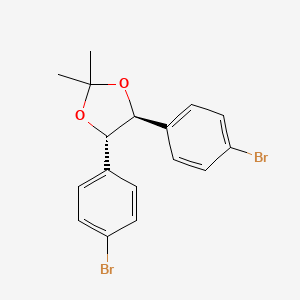
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
![2-(4-Methoxyphenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14187902.png)
